molecular formula C12H14O3 B13150449 6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

Cat. No.: B13150449
M. Wt: 206.24 g/mol
InChI Key: MDUIRBGWUTYPDC-UHFFFAOYSA-N
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Description

6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a chiral organic compound that serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery research. This compound features a benzopyran core, a structure frequently encountered in biologically active molecules, substituted with an ethyl group and a carboxylic acid, which provides a handle for further chemical modification. The specific presence of the ethyl group at the 6-position is a key structural differentiator that can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, similar to how a fluoro substituent modulates the properties of analogs like 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid . The primary research value of this compound lies in its application as a building block for the synthesis of more complex molecules. The carboxylic acid functional group allows for coupling reactions to create amides or esters, or for further derivatization to explore structure-activity relationships (SAR). Its chiral center makes it particularly valuable for developing stereoselective syntheses and for investigating the role of chirality in biological activity, akin to studies involving its chiral analog, (4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol . Researchers utilize this scaffold in programs targeting a range of therapeutic areas, which may include central nervous system disorders, cardiovascular diseases, and inflammation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

6-ethyl-3,4-dihydro-2H-chromene-4-carboxylic acid

InChI

InChI=1S/C12H14O3/c1-2-8-3-4-11-10(7-8)9(12(13)14)5-6-15-11/h3-4,7,9H,2,5-6H2,1H3,(H,13,14)

InChI Key

MDUIRBGWUTYPDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OCCC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions For instance, the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the benzopyran ring

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield benzopyran-4-one derivatives, while reduction can produce benzopyran-4-ol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C12H14O3C_{12}H_{14}O_3, and it has a CAS number of 1929-30-2. Its structure features a benzopyran core, which is known for its biological activity. The compound's unique structural attributes contribute to its functionality in various applications.

Medicinal Chemistry

  • Intermediate in Drug Synthesis :
    • 6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the preparation of compounds like nebivolol hydrochloride, a medication used for managing hypertension and heart failure .
  • Monoamine Oxidase Inhibition :
    • Research indicates that derivatives of benzopyran compounds exhibit inhibitory effects on monoamine oxidases, enzymes involved in the metabolism of neurotransmitters. This inhibition can potentially lead to antidepressant effects, making such compounds valuable in treating mood disorders .

Organic Synthesis Applications

  • Synthesis Methodologies :
    • The compound can be synthesized through various methods involving the reaction of phenolic compounds with γ-butyrolactone under alkaline conditions, followed by acid-catalyzed cyclization. This process is noted for its efficiency and high yield, making it suitable for large-scale production .
  • Synthetic Versatility :
    • The benzopyran framework allows for modifications that can lead to the development of novel derivatives with enhanced biological activities. This versatility opens pathways for creating new therapeutic agents targeting various diseases.

Case Study 1: Nebivolol Synthesis

A study detailing the synthesis of nebivolol highlights the use of this compound as a key intermediate. The synthesis involves multiple steps where this compound is transformed into more complex structures that exhibit cardiovascular benefits .

Case Study 2: Antidepressant Potential

Research focused on coumarin derivatives derived from benzopyran compounds demonstrated significant monoamine oxidase inhibition, suggesting potential use as antidepressants. The study emphasizes the importance of structural modifications to enhance efficacy while minimizing side effects .

Comparative Data Table

Application Area Details References
Medicinal ChemistryIntermediate for nebivolol hydrochloride synthesis
Enzyme InhibitionMonoamine oxidase inhibitors derived from benzopyran structures
Organic SynthesisEfficient synthesis methods with high yields

Mechanism of Action

The mechanism of action of 6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

Substituents at the 6-position significantly alter molecular properties. Key comparisons include:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight Key Features/Applications References
6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid Ethyl (C₂H₅) C₁₂H₁₄O₃* ~218.24* Hypothesized use in drug design Inferred
6-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid Bromo (Br) C₁₀H₉BrO₃ 257.08 Synthetic intermediate; halogenated scaffold for cross-coupling reactions
8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid Fluoro (F) C₁₀H₉FO₃ 196.18* Potential bioactivity modulation via electronegative substituent

*Note: Molecular formula and weight for the target compound are inferred based on structural analogs.

  • Ethyl vs. Bromo : The ethyl group enhances hydrophobicity (logP ~2.5 estimated) compared to the polar bromo substituent (logP ~1.8), impacting solubility and target binding .
  • Ethyl vs. Fluoro : Fluorine’s electronegativity may improve metabolic stability, whereas the ethyl group could increase volume, affecting steric interactions in enzyme-binding pockets .

Functional Group Modifications at the 4-Position

The carboxylic acid group at the 4-position is critical for hydrogen bonding and salt bridge formation. Notable analogs include:

Compound Name Functional Group (Position 4) Molecular Formula Molecular Weight Applications References
4-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid Amino (NH₂) C₁₀H₁₁NO₃ 193.20 Precursor for peptidomimetics; antimicrobial research
1,1-Dioxo-3,4-dihydro-2H-1λ⁶-benzothiopyran-4-carboxylic acid Sulfone (SO₂) + carboxylic acid C₁₀H₁₀O₄S 226.25 Sulfur-containing analog; potential protease inhibition
  • Carboxylic Acid vs. Amino: The amino group introduces basicity (pKa ~9.5), enabling protonation at physiological pH, whereas the carboxylic acid (pKa ~4.5) is deprotonated, affecting solubility and ionic interactions .
  • Benzopyran vs. Benzothiopyran : Replacement of oxygen with sulfur in the thiopyran scaffold (e.g., 1,1-dioxo analog) increases molecular weight by ~8% and may alter redox properties .

Heterocyclic Core Modifications

Replacing the benzopyran oxygen with sulfur or modifying the ring saturation influences reactivity and bioactivity:

Compound Name Core Structure Molecular Formula Molecular Weight Key Differences References
4-Oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid Benzothiopyran + ketone C₁₀H₈O₃S 208.24 Sulfur enhances π-stacking; ketone introduces electrophilicity
Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl)-3,4-dihydro-1H-pyrimidine-5-carboxylate Pyrimidine-fused benzopyran C₁₈H₁₈N₂O₅ 342.35 Hybrid structure; dual pharmacophore potential
  • Benzothiopyran vs. Benzopyran : Sulfur’s larger atomic radius may distort ring conformation, affecting binding to planar targets like kinases .
  • Fused Pyrimidine : The pyrimidine ring (e.g., in ’s compound) adds hydrogen-bonding sites, expanding utility in kinase inhibitor design .

Biological Activity

6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid (CAS No. 1226202-86-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12_{12}H14_{14}O3_3
  • Molecular Weight : 206.24 g/mol
  • CAS Number : 1226202-86-3
  • Structural Features : The compound features a benzopyran structure, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of phenolic compounds with gamma-butyrolactone under basic conditions, followed by acid-catalyzed cyclization. This method is efficient and suitable for large-scale production due to its simplicity and high yield .

Antioxidant Properties

Research indicates that compounds with a benzopyran structure exhibit significant antioxidant activity. For instance, various derivatives have been shown to scavenge free radicals effectively, which can help in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Benzopyran derivatives are also recognized for their anti-inflammatory properties. They inhibit various inflammatory pathways and cytokine production, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Studies

  • Anticancer Efficacy : A study on structurally similar compounds showed that they could inhibit the growth of breast cancer cell lines through the modulation of apoptosis pathways. Although direct studies on this compound are lacking, the promising results from related compounds suggest a need for further investigation into its anticancer properties .
  • Antioxidant Activity Assessment : In vitro assays demonstrated that benzopyran derivatives could significantly reduce oxidative damage in cellular models. These findings underline the potential role of this compound as an antioxidant agent .

Comparative Analysis of Biological Activities

Activity Type Related Compounds Mechanism Reference
AntioxidantVarious benzopyransFree radical scavenging
AnticancerHomoisoflavonoidsInduction of apoptosis
Anti-inflammatoryCoumarin derivativesInhibition of cytokines

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